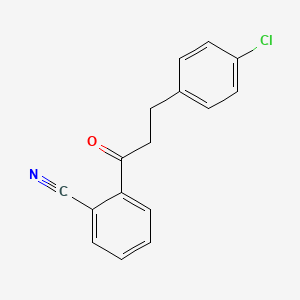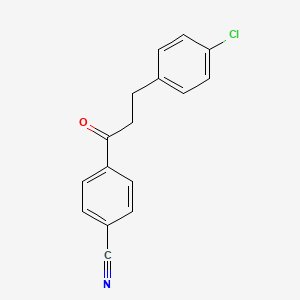
4'-Chloro-3'-fluoro-3-(4-fluorophenyl)propiophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 4'-Chloro-3'-fluoro-3-(4-fluorophenyl)propiophenone is a chemical entity that has been the subject of various studies due to its potential applications in different fields, including organic synthesis and material science. The compound is characterized by the presence of chloro and fluoro substituents on its phenyl rings, which can significantly influence its physical, chemical, and electronic properties.
Synthesis Analysis
The synthesis of related compounds has been described in several studies. For instance, the compound (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one was synthesized by a reaction between 4-fluoroacetophenone and 4-chlorobenzaldehyde in ethanol with sodium hydroxide as a catalyst . Similarly, other related compounds have been synthesized using base-catalyzed Claisen-Schmidt condensation reactions . These methods are generally efficient and can be optimized for better yields.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various analytical techniques. For example, the structure of (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one was confirmed by IR and single crystal X-ray diffraction studies . The geometrical parameters obtained from X-ray diffraction studies were found to be in agreement with those calculated using density functional theory (DFT) . This suggests that the compound has a stable structure with significant hyper-conjugative interaction and charge delocalization, as evidenced by NBO analysis.
Chemical Reactions Analysis
The reactivity of chloro- and fluoro-substituted compounds has been explored in various chemical reactions. For instance, 3-chloro-4-fluorothiophene-1,1-dioxide has been used as a Diels-Alder diene, reacting with different dienophiles to produce a range of substituted aromatics or cyclic chlorofluorodienes . This indicates that the presence of halogen substituents can enhance the reactivity and regioselectivity of such compounds in cycloaddition reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogen-substituted compounds are influenced by the nature of the substituents. The vibrational wavenumbers of (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one were calculated using HF and DFT methods, which help in understanding the compound's vibrational properties . The first hyperpolarizability of the compound is significant, indicating potential applications in nonlinear optical (NLO) materials . The HOMO-LUMO analysis suggests an electron density transfer between the phenyl rings, which is crucial for understanding the electronic properties of the compound . Additionally, the molecular electrostatic potential (MEP) analysis reveals the distribution of charges across the molecule, which is important for predicting sites of reactivity .
Wissenschaftliche Forschungsanwendungen
1. Structural Analysis and Intermolecular Interactions
A study focused on synthesizing and characterizing derivatives of 1,2,4-triazoles, including a fluoro and a chloro derivative, to understand different intermolecular interactions. This research explored the physical properties and intermolecular interactions of these compounds, contributing to the understanding of similar fluorine and chlorine-containing compounds like 4'-Chloro-3'-fluoro-3-(4-fluorophenyl)propiophenone (Shukla et al., 2014).
2. Development of Synthetic Routes for Related Compounds
Another study developed an improved synthetic route for a self-polymerizable PPQ monomer mixture. This research is significant for synthesizing compounds like 4'-Chloro-3'-fluoro-3-(4-fluorophenyl)propiophenone, showcasing the importance of efficient synthetic methods for such complex molecules (Baek & Harris, 2005).
3. Quantum Chemical Studies on Similar Molecules
A study on 7-chloro-9-(2′-chlorophenyl)-2,3-dihydroacridin-4(1H)-one and its fluoro counterpart employed quantum chemical studies to analyze molecular geometry and chemical reactivity. Insights from this research are applicable to understanding the chemical properties of 4'-Chloro-3'-fluoro-3-(4-fluorophenyl)propiophenone (Satheeshkumar et al., 2017).
4. Exploration of Electrooptical Properties
Research on various 4-n-alkylphenyl 4-n-alkylbicyclo (2.2.2) octane-1-carboxylates with different substituents, including fluoro and chloro, highlights the potential of these compounds in electrooptical applications. This study provides insights into the electrooptical properties that could be relevant for 4'-Chloro-3'-fluoro-3-(4-fluorophenyl)propiophenone (Gray & Kelly, 1981).
5. Antibacterial Applications
A study on the synthesis of new fluorine-containing thiadiazolotriazinones, which include groups similar to those in 4'-Chloro-3'-fluoro-3-(4-fluorophenyl)propiophenone, showed potential antibacterial activities. This suggests possible applications of 4'-Chloro-3'-fluoro-3-(4-fluorophenyl)propiophenone in antibacterial research (Holla, Bhat, & Shetty, 2003).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-(4-chloro-3-fluorophenyl)-3-(4-fluorophenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF2O/c16-13-7-4-11(9-14(13)18)15(19)8-3-10-1-5-12(17)6-2-10/h1-2,4-7,9H,3,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSCKLIXCUXTQSO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)C2=CC(=C(C=C2)Cl)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60644585 |
Source


|
| Record name | 1-(4-Chloro-3-fluorophenyl)-3-(4-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60644585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-3-fluorophenyl)-3-(4-fluorophenyl)propan-1-one | |
CAS RN |
898768-46-2 |
Source


|
| Record name | 1-(4-Chloro-3-fluorophenyl)-3-(4-fluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60644585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














